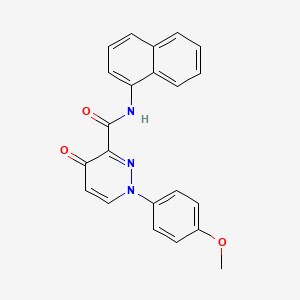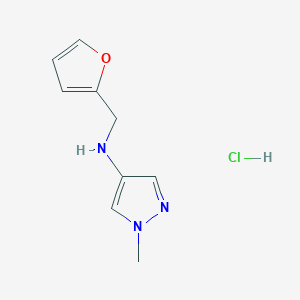![molecular formula C12H14ClF2N3 B12217813 N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12217813.png)
N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a difluorophenyl group and a dimethylamine group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with 1,3-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
- N-(2,3-difluorophenyl)-2-fluorobenzamide
- N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride stands out due to its unique combination of a pyrazole ring with a difluorophenyl group and a dimethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-12(7-17(2)16-8)15-6-9-5-10(13)3-4-11(9)14;/h3-5,7,15H,6H2,1-2H3;1H |
InChI Key |
ZQGCSUTXBFIVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(C=CC(=C2)F)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylt hio)]acetamide](/img/structure/B12217735.png)
![[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione](/img/structure/B12217740.png)
![3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12217742.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B12217752.png)
![1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12217766.png)
![1-[4-(Piperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B12217772.png)
![3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[1,5-e]pyrimidine](/img/structure/B12217780.png)
![2,4-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12217782.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12217791.png)

![(4R,5R)-2-Isobutyl-4-(methoxymethyl)-1-[3-methoxy-4-(2-methyl-2-propanyl)benzoyl]-5-(1,3-thiazol-2-yl)-L-proline](/img/structure/B12217805.png)



